N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide
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Overview
Description
N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxyphenyl group, and an isoindolyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromine atom.
Condensation Reaction: The bromophenyl intermediate undergoes a condensation reaction with an appropriate aldehyde to form the methylideneamino group.
Coupling with Hydroxyphenyl and Isoindolyl Groups: The final steps involve coupling the intermediate with hydroxyphenyl and isoindolyl groups under specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: The compound can influence signaling pathways, such as apoptosis or cell proliferation, depending on its specific interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[(Z)-(4-chlorophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
- **N-[(Z)-(4-fluorophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
Uniqueness
N'-[(1Z)-(4-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanehydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3/c25-19-9-5-17(6-10-19)14-26-27-23(30)22(13-16-7-11-20(29)12-8-16)28-15-18-3-1-2-4-21(18)24(28)31/h1-12,14,22,29H,13,15H2,(H,27,30)/b26-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCUTGLDCYNKJ-WGARJPEWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)NN=CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1C(CC3=CC=C(C=C3)O)C(=O)N/N=C\C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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